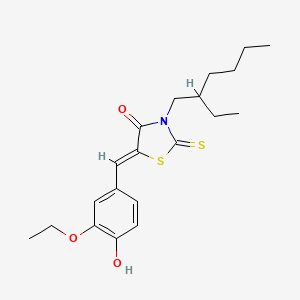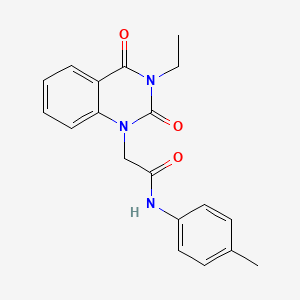![molecular formula C13H17FN2O2 B5485459 N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5485459.png)
N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as "Furamidine", is a synthetic organic compound that belongs to the family of amidines. It was first synthesized in the 1990s and has been studied for its potential applications in various fields, including medicine and biology.
作用机制
The mechanism of action of Furamidine is not fully understood. However, it has been proposed that the compound targets the DNA of the parasites and cancer cells, leading to their death. Furamidine has been shown to bind to the minor groove of DNA, which can interfere with DNA replication and transcription.
Biochemical and Physiological Effects:
Furamidine has been shown to have both biochemical and physiological effects. In vitro studies have shown that Furamidine can inhibit the growth of parasites and cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that Furamidine can reduce the parasitic load in infected animals and inhibit the growth of tumors.
实验室实验的优点和局限性
Furamidine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, which means that there is a lot of information available on its properties and potential applications. However, Furamidine also has some limitations. It is a toxic compound, which means that it must be handled with care. It also has limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of Furamidine. One potential application is in the treatment of parasitic infections and cancer. Further studies are needed to determine the optimal dosage and administration route for Furamidine in these applications. Another potential application is in the development of new DNA-binding drugs. Furamidine can serve as a starting point for the synthesis of new compounds with improved properties. Finally, Furamidine can be used as a tool in the study of DNA structure and function. Its ability to bind to the minor groove of DNA can be used to study the role of this region in DNA replication and transcription.
Conclusion:
In conclusion, Furamidine is a synthetic organic compound that has been extensively studied for its potential applications in various fields, including medicine and biology. It has been shown to have antiparasitic, antitumor, and antiviral activities. Furamidine targets the DNA of parasites and cancer cells, leading to their death. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Furamidine, including its potential applications in the treatment of parasitic infections and cancer, the development of new DNA-binding drugs, and the study of DNA structure and function.
合成方法
Furamidine can be synthesized by reacting 2-fluoroaniline with 1-(tetrahydro-2-furanyl)ethyl isocyanate. The reaction yields a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
Furamidine has been extensively studied for its potential applications in various fields, including medicine and biology. It has been shown to have antiparasitic, antitumor, and antiviral activities. In particular, Furamidine has been found to be effective against Trypanosoma brucei, the causative agent of African sleeping sickness, and Leishmania donovani, the causative agent of visceral leishmaniasis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-9(12-7-4-8-18-12)15-13(17)16-11-6-3-2-5-10(11)14/h2-3,5-6,9,12H,4,7-8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZPWLXGRNTCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-({5-[(3-phenylpiperidin-1-yl)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B5485376.png)
![7-(2-methylphenyl)-4-[(2-methylpyrimidin-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5485385.png)
![(4-benzo[f]quinazolin-3-ylphenyl)dimethylamine](/img/structure/B5485387.png)
![rel-(4aS,8aR)-6-[5-(methoxymethyl)-2-furoyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5485399.png)
![3-(2-fluorophenyl)-5-[(3-isobutylisoxazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5485403.png)
![N-(2-{4-[(1-phenyl-1H-pyrazol-5-yl)methyl]morpholin-2-yl}ethyl)acetamide](/img/structure/B5485411.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzoxazol-2-yl)-1-phenyl-2-propen-1-one](/img/structure/B5485413.png)
![N-[2-[1-cyano-2-(3-methyl-2-thienyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5485432.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5485445.png)


![1'-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5485463.png)

